molecular formula C9H15N3O2 B14646749 N,N'-Dimethyl-N-(5-propyl-1,2-oxazol-3-yl)urea CAS No. 55807-91-5

N,N'-Dimethyl-N-(5-propyl-1,2-oxazol-3-yl)urea

Katalognummer: B14646749
CAS-Nummer: 55807-91-5
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: KNKYJBYQRBKJID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Dimethyl-N-(5-propyl-1,2-oxazol-3-yl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea moiety substituted with dimethyl and 5-propyl-1,2-oxazol-3-yl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N-(5-propyl-1,2-oxazol-3-yl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-propyl-1,2-oxazole with dimethylamine and an isocyanate derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under reflux conditions, and in the presence of a catalyst like triethylamine.

Industrial Production Methods

Industrial production of N,N’-Dimethyl-N-(5-propyl-1,2-oxazol-3-yl)urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Dimethyl-N-(5-propyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

N,N’-Dimethyl-N-(5-propyl-1,2-oxazol-3-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N’-Dimethyl-N-(5-propyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea
  • N,N’-Dimethyl-N-(5-ethyl-1,2-oxazol-3-yl)urea
  • N,N’-Dimethyl-N-(5-butyl-1,2-oxazol-3-yl)urea

Uniqueness

N,N’-Dimethyl-N-(5-propyl-1,2-oxazol-3-yl)urea is unique due to the presence of the 5-propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Eigenschaften

CAS-Nummer

55807-91-5

Molekularformel

C9H15N3O2

Molekulargewicht

197.23 g/mol

IUPAC-Name

1,3-dimethyl-1-(5-propyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C9H15N3O2/c1-4-5-7-6-8(11-14-7)12(3)9(13)10-2/h6H,4-5H2,1-3H3,(H,10,13)

InChI-Schlüssel

KNKYJBYQRBKJID-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC(=NO1)N(C)C(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.